Di(furan-2-yl)methanone

Description

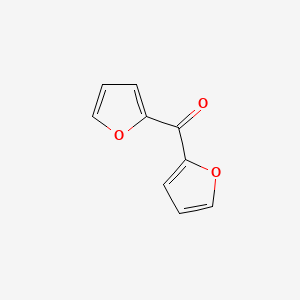

Structure

3D Structure

Properties

IUPAC Name |

bis(furan-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O3/c10-9(7-3-1-5-11-7)8-4-2-6-12-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMKCSFHWMJHMTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901317160 | |

| Record name | 2-Furyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17920-86-4 | |

| Record name | 2-Furyl ketone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17920-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Furyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Di(furan-2-yl)methanone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di(furan-2-yl)methanone, a symmetrical ketone featuring two furan rings linked by a carbonyl group, is a molecule of significant interest in medicinal chemistry and materials science. Its rigid, planar structure and the presence of heteroatoms make it an attractive scaffold for the design of novel therapeutic agents and functional polymers. This technical guide provides a comprehensive overview of the synthesis, properties, and characterization of this compound, including detailed experimental protocols and a summary of its key physical and spectroscopic data.

Introduction

The furan moiety is a prevalent heterocyclic motif found in a wide array of biologically active compounds and natural products. This compound, also known as 2,2'-difuryl ketone, serves as a key intermediate in the synthesis of more complex molecules. Its derivatives have been explored for their potential as kinase inhibitors, highlighting its relevance in drug discovery programs. Furthermore, its structure lends itself to applications in polymer chemistry, where it can be incorporated as a monomer to impart specific thermal and mechanical properties to the resulting materials.

Synthesis of this compound

The primary and most established method for the synthesis of this compound is the Friedel-Crafts acylation of furan with 2-furoyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid. Given the acid-sensitive nature of the furan ring, which is prone to polymerization under strongly acidic conditions, the choice of Lewis acid and reaction conditions is critical to achieving a good yield. Milder Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) or tin(IV) chloride (SnCl₄) are often preferred over more reactive catalysts like aluminum chloride (AlCl₃).[1]

Experimental Protocol: Friedel-Crafts Acylation

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

-

Furan

-

2-Furoyl chloride

-

Tin(IV) chloride (SnCl₄)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice bath

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with furan (1.0 equivalent) and anhydrous dichloromethane. The solution is cooled to 0 °C in an ice bath.

-

Addition of Lewis Acid: Tin(IV) chloride (1.1 equivalents) is added dropwise to the stirred solution while maintaining the temperature at 0 °C.

-

Addition of Acylating Agent: A solution of 2-furoyl chloride (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the reaction mixture over a period of 30 minutes. The reaction is stirred at 0 °C for an additional 2 hours.

-

Workup: The reaction is quenched by the slow addition of ice-cold water. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and then with brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Logical Relationship of Synthesis Steps

Caption: Workflow for the synthesis of this compound.

Properties of this compound

Physical Properties

A summary of the known physical properties of this compound is presented in the table below. While some data points like melting and boiling points are not consistently reported in the literature, the compound is generally described as a solid at room temperature.

| Property | Value |

| Molecular Formula | C₉H₆O₃[2] |

| Molecular Weight | 162.14 g/mol [2] |

| Physical State | Solid |

| Melting Point | Not consistently reported |

| Boiling Point | Not consistently reported |

| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |

| Dipole Moment | 3.64 D[3] |

Spectroscopic Properties

The structural characterization of this compound is typically achieved through a combination of spectroscopic techniques.

Workflow for Spectroscopic Analysis

References

Di(furan-2-yl)methanone: A Comprehensive Technical Guide

An In-depth Exploration of the Synthesis, History, and Properties of a Key Furanic Compound

Abstract

Di(furan-2-yl)methanone, a symmetrical ketone featuring two furan rings linked by a carbonyl group, holds a significant position in the landscape of heterocyclic chemistry. This technical guide provides a comprehensive overview of its discovery, historical synthetic routes, and detailed experimental protocols. It further collates and presents its physicochemical and spectroscopic data in a structured format for researchers, scientists, and professionals in drug development. The document also explores the known biological activities of furan derivatives, providing context for the potential applications of this compound.

Introduction

Furan and its derivatives are a cornerstone of heterocyclic chemistry, with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science.[1][2] The inherent aromaticity and the presence of an oxygen heteroatom bestow unique electronic properties upon the furan ring, making it a versatile building block in organic synthesis. This compound, also known as 2,2'-difuryl ketone, is a notable example of a difuryl compound with potential applications stemming from the combined functionalities of the furan rings and the central carbonyl group. This guide aims to be a definitive resource on the discovery and history of this compound.

Discovery and History

While a definitive singular "discovery" paper for this compound is not readily apparent in modern databases, its synthesis is intrinsically linked to the development of Friedel-Crafts acylation reactions applied to furan. The pioneering work of Charles Friedel and James Mason Crafts in 1877 on the acylation of aromatic rings laid the theoretical groundwork for the synthesis of such ketones.[3]

The application of this reaction to sensitive heterocyclic systems like furan presented significant challenges due to the ring's propensity for polymerization under harsh acidic conditions.[4] Early research into furan chemistry likely led to the synthesis of this compound as an extension of acylation studies on the furan nucleus. The synthesis of the key precursor, 2-furoyl chloride, was reported by Gelissen in 1924, which would have been a critical step towards the synthesis of this compound.[5]

The historical synthesis of this compound can be contextualized within the broader exploration of furan chemistry and the optimization of acylation methods for this sensitive heterocycle.

Synthesis

The primary and most established method for the synthesis of this compound is the Friedel-Crafts acylation of furan with 2-furoyl chloride.

General Reaction Scheme

Caption: General reaction for the synthesis of this compound.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a representative method adapted from general procedures for the acylation of furan.[4][6]

Materials:

-

Furan

-

2-Furoyl chloride[5]

-

Anhydrous Aluminum Chloride (AlCl₃) or Boron Trifluoride Etherate (BF₃·OEt₂)

-

Anhydrous solvent (e.g., carbon disulfide, dichloromethane)

-

Hydrochloric acid (aqueous solution)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification apparatus (distillation or chromatography)

Procedure:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap, the anhydrous Lewis acid (e.g., AlCl₃) is suspended in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

The flask is cooled in an ice bath.

-

A solution of 2-furoyl chloride in the anhydrous solvent is added dropwise to the stirred suspension.

-

Following the addition of the acyl chloride, a solution of furan in the anhydrous solvent is added dropwise, maintaining the low temperature.

-

After the addition is complete, the reaction mixture is allowed to stir at room temperature for a specified period (typically several hours) to ensure the completion of the reaction.

-

The reaction is quenched by carefully pouring the mixture over crushed ice and dilute hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with the solvent.

-

The combined organic extracts are washed with saturated sodium bicarbonate solution and then with water.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation or column chromatography to yield pure this compound.

Note: Due to the sensitivity of furan to strong acids, milder Lewis acids like boron trifluoride etherate are often preferred to minimize polymerization and improve yields.[4]

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented below.

Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₆O₃ | [7] |

| Molecular Weight | 162.14 g/mol | [7][8] |

| CAS Number | 17920-86-4 | [7][9] |

| Appearance | Not specified in detail, likely a solid or high-boiling liquid | |

| Melting Point | Data not consistently available | [10] |

| Boiling Point | Data not consistently available | [10] |

| Dipole Moment | 3.64 D | [8] |

Spectroscopic Data

| Technique | Data | Reference(s) |

| ¹H NMR | Spectral data for related furan-2-yl(phenyl)methanone derivatives are available, but specific data for this compound is not detailed in the provided search results.[11] | [11][12][13][14] |

| ¹³C NMR | Similar to ¹H NMR, specific data for this compound is not readily available in the provided search results, though data for analogous compounds exists.[11] | [11][12][13] |

| Infrared (IR) | Expected characteristic peaks for C=O stretching of the ketone and C-O-C stretching of the furan rings. | [12][14] |

| Mass Spectrometry (MS) | Expected molecular ion peak (M⁺) at m/z = 162. Fragmentation would likely involve the loss of CO and furan moieties. | [13] |

Biological Activity and Potential Applications

While specific biological studies on this compound are not extensively documented in the provided search results, the broader class of furan derivatives exhibits a wide range of pharmacological activities.[1][2] These activities include:

-

Antibacterial and Antifungal Activity: Many furan-containing compounds have demonstrated efficacy against various bacterial and fungal strains.[2]

-

Anti-inflammatory Activity: Certain furan derivatives have shown potent anti-inflammatory properties.[15]

-

Anticancer Activity: The furan scaffold is present in several compounds investigated for their antitumor properties.[15]

-

Enzyme Inhibition: Furan-2-yl(phenyl)methanone derivatives have been studied as protein tyrosine kinase inhibitors.[11][15]

The presence of two furan rings and a central carbonyl group in this compound suggests that it could serve as a valuable scaffold for the development of novel therapeutic agents. The carbonyl group can act as a hydrogen bond acceptor, while the furan rings can participate in various interactions with biological targets.

Furthermore, this compound is a potential monomer for the synthesis of high-performance polymers, analogous to polyether ether ketone (PEEK).[16]

It is important to note that the metabolism of furan-containing compounds can sometimes lead to toxic metabolites, a factor that requires careful consideration in drug development.[17][18]

Conclusion

This compound is a chemically significant molecule with a history rooted in the advancement of synthetic organic chemistry. While the precise details of its initial discovery are not prominently recorded, its synthesis via Friedel-Crafts acylation is a well-established method. This guide has provided a consolidated overview of its synthesis, physicochemical properties, and the potential for biological activity based on related structures. Further research into the specific biological profile of this compound is warranted to fully explore its potential in medicinal chemistry and materials science.

Diagrams

Synthesis Workflow

References

- 1. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]

- 2. ijabbr.com [ijabbr.com]

- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. 2-Furoyl chloride - Wikipedia [en.wikipedia.org]

- 6. acylation of furan mechanism structure | Filo [askfilo.com]

- 7. aablocks.com [aablocks.com]

- 8. This compound [stenutz.eu]

- 9. Di-furan-2-yl-methanone | 17920-86-4 [amp.chemicalbook.com]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. This compound|High-Quality Research Chemical [benchchem.com]

- 16. apps.dtic.mil [apps.dtic.mil]

- 17. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Furan Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

Characterization of Di(furan-2-yl)methanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di(furan-2-yl)methanone, a molecule featuring two furan rings bridged by a carbonyl group, represents a significant scaffold in medicinal chemistry and materials science. The furan moiety is a well-established pharmacophore, with its derivatives exhibiting a wide spectrum of biological activities, including antibacterial, antiviral, anti-inflammatory, and antitumor properties.[1] This technical guide provides a comprehensive overview of the characterization of this compound, detailing its chemical and physical properties, spectroscopic data, and experimental protocols for its synthesis and analysis. This document is intended to serve as a foundational resource for researchers engaged in the development of novel therapeutics and functional materials incorporating the this compound core.

Chemical and Physical Properties

This compound is a symmetrical ketone with the chemical formula C₉H₆O₃. Its structural and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₆O₃ | [2] |

| Molecular Weight | 162.14 g/mol | [2] |

| CAS Number | 17920-86-4 | [2] |

| SMILES | O=C(c1occc1)c2occc2 | [2] |

| Heavy Atom Count | 12 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 2 | [2] |

Synthesis and Purification

The synthesis of this compound can be effectively achieved via a Friedel-Crafts acylation reaction. This method involves the reaction of furan with 2-furoyl chloride in the presence of a Lewis acid catalyst. The resulting crude product can be purified using standard laboratory techniques such as column chromatography and recrystallization.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

Materials:

-

2-Furoyl chloride

-

Furan

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel (for column chromatography)

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of 2-furoyl chloride in anhydrous dichloromethane, add an equimolar amount of furan.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add anhydrous aluminum chloride in portions while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding it to a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Experimental Protocol: Purification

Column Chromatography:

-

Prepare a silica gel column using a slurry of silica gel in hexane.

-

Load the crude this compound onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

-

Collect the fractions containing the desired product, as identified by TLC analysis.

-

Combine the pure fractions and evaporate the solvent to yield the purified product.

Recrystallization:

-

Dissolve the purified product in a minimal amount of a suitable hot solvent (e.g., ethanol or a mixture of hexane and ethyl acetate).

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystal formation.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Spectroscopic Characterization

The structure and purity of this compound can be confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The expected chemical shifts for this compound are summarized in the table below.[3]

| Carbon Atom | Chemical Shift (δ, ppm) |

| C=O | ~170 |

| C2/C2' | ~152 |

| C5/C5' | ~148 |

| C3/C3' | ~122 |

| C4/C4' | ~113 |

¹H NMR: The ¹H NMR spectrum will show signals for the protons on the furan rings. Due to the symmetry of the molecule, three distinct signals are expected.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H5/H5' | ~7.8 | dd | ~1.8, 0.8 |

| H3/H3' | ~7.3 | dd | ~3.6, 0.8 |

| H4/H4' | ~6.6 | dd | ~3.6, 1.8 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

| Functional Group | Wavenumber (cm⁻¹) |

| C=O (ketone) | ~1660-1680 |

| C-O-C (furan ring) | ~1100-1200 |

| C=C (furan ring) | ~1500-1600 |

| C-H (aromatic) | ~3100-3150 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M⁺) is expected at m/z 162.

Biological Activity and Potential Signaling Pathways

Furan derivatives are known to possess a wide range of biological activities, including cytotoxic effects against cancer cells.[1][4] While the specific signaling pathways modulated by this compound have not been extensively studied, related furan-containing compounds have been shown to influence key cellular pathways involved in cancer progression. For instance, some furan derivatives have been reported to inhibit the activity of cytochrome P450 enzymes like CYP1A1 and CYP1B1, which are involved in the metabolic activation of procarcinogens.[5] Additionally, furan compounds can modulate the Nrf2 signaling pathway, a critical regulator of the cellular antioxidant response.[5]

Based on the known activities of structurally similar compounds, a potential mechanism of action for this compound in cancer cells could involve the modulation of these pathways, leading to reduced carcinogen activation and enhanced cellular defense against oxidative stress.

DOT Script for a Potential Signaling Pathway

Caption: Potential signaling pathways modulated by this compound in cancer cells.

DOT Script for Synthesis Workflow

Caption: Experimental workflow for the synthesis and purification of this compound.

Conclusion

This technical guide provides a detailed characterization of this compound, a compound of significant interest in the fields of medicinal chemistry and materials science. The provided experimental protocols for its synthesis and purification, along with comprehensive spectroscopic data, offer a solid foundation for researchers working with this molecule. The exploration of its potential biological activities and associated signaling pathways highlights its promise as a scaffold for the development of novel therapeutic agents. Further investigation into the specific molecular targets and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. This compound|High-Quality Research Chemical [benchchem.com]

- 2. aablocks.com [aablocks.com]

- 3. spectrabase.com [spectrabase.com]

- 4. Synthesis and cytotoxicity of 3,4-diaryl-2(5H)-furanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemopreventive effects of Furan-2-yl-3-pyridin-2-yl-propenone against 7,12-dimethylbenz[a]anthracene-inducible genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Spectroscopic Analysis of Di(furan-2-yl)methanone and a Representative Analog

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

This technical guide provides a detailed overview of the spectroscopic data for Di(furan-2-yl)methanone. Due to the limited availability of comprehensive public data for this specific compound, this report presents a detailed analysis of a structurally related analog, (3,4-Dimethoxyphenyl)(furan-2-yl)methanone, for which complete spectroscopic data has been published. This allows for an illustrative exploration of the spectroscopic characteristics of a furan-2-yl ketone derivative, offering valuable insights for researchers in the field. The guide includes tabulated quantitative data from ¹H NMR, ¹³C NMR, and Mass Spectrometry, alongside detailed experimental protocols for these analytical techniques. Furthermore, a generalized workflow for the spectroscopic characterization of a synthesized organic compound is visualized using a DOT graph.

Introduction

This compound is a symmetrical ketone featuring two furan-2-yl substituents attached to a carbonyl group. Furan-containing compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique chemical properties. Spectroscopic analysis is crucial for the unambiguous identification and characterization of such novel compounds. This guide aims to provide a comprehensive resource on the spectroscopic properties of this compound and its analogs.

While extensive searches for the complete spectroscopic data of this compound in publicly accessible databases and literature did not yield a comprehensive dataset, this guide utilizes the publicly available data for (3,4-Dimethoxyphenyl)(furan-2-yl)methanone as a representative example to demonstrate the application of spectroscopic techniques in the structural elucidation of furan-2-yl methanone derivatives.

Spectroscopic Data of (3,4-Dimethoxyphenyl)(furan-2-yl)methanone

The following sections present the quantitative spectroscopic data for (3,4-Dimethoxyphenyl)(furan-2-yl)methanone, a compound that shares the core furan-2-yl methanone moiety with the target molecule.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. The data for (3,4-Dimethoxyphenyl)(furan-2-yl)methanone is summarized in Table 1.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.72 | d | 8.4 | 1H | Phenyl H-6 |

| 7.67 | s | 1H | Phenyl H-2 | |

| 7.55 | d | 1.6 | 1H | Furan H-5' |

| 7.22 | d | 3.6 | 1H | Furan H-3' |

| 6.92 | d | 8.4 | 1H | Phenyl H-5 |

| 6.57 | d | 2.0 | 1H | Furan H-4' |

| 3.94 | s | 6H | 2 x OCH₃ |

Table 1: ¹H NMR Data for (3,4-Dimethoxyphenyl)(furan-2-yl)methanone

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The data for (3,4-Dimethoxyphenyl)(furan-2-yl)methanone is presented in Table 2.

| Chemical Shift (δ) ppm | Assignment |

| 181.0 | C=O (Ketone) |

| 153.1 | Aromatic C |

| 152.6 | Aromatic C |

| 148.6 | Aromatic C |

| 146.6 | Aromatic C |

| 129.9 | Aromatic C |

| 124.1 | Aromatic C |

| 119.6 | Aromatic C |

| 112.0 | Aromatic C |

| 111.8 | Aromatic C |

| 110.1 | Aromatic C |

| 56.2 | 2 x OCH₃ |

Table 2: ¹³C NMR Data for (3,4-Dimethoxyphenyl)(furan-2-yl)methanone

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. The ESI-MS data for (3,4-Dimethoxyphenyl)(furan-2-yl)methanone is summarized in Table 3.

| m/z | Ion |

| 233 | [M+H]⁺ |

| 255 | [M+Na]⁺ |

Table 3: ESI-MS Data for (3,4-Dimethoxyphenyl)(furan-2-yl)methanone

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. These should be adapted and optimized for the specific instrument and sample being analyzed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

If required, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Sequence: A standard single-pulse experiment.

-

Acquisition Parameters:

-

Number of scans: 16-64 (depending on sample concentration).

-

Relaxation delay: 1-5 seconds.

-

Spectral width: Sufficient to cover the expected chemical shift range (e.g., -2 to 12 ppm).

-

-

Processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher field NMR spectrometer.

-

Pulse Sequence: A standard proton-decoupled pulse experiment.

-

Acquisition Parameters:

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation delay: 2-5 seconds.

-

Spectral width: Sufficient to cover the expected chemical shift range (e.g., 0 to 220 ppm).

-

-

Processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the deuterated solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (for solid samples):

-

Thin Film Method:

-

Dissolve a small amount of the solid sample in a volatile solvent (e.g., dichloromethane or acetone).

-

Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

-

-

KBr Pellet Method:

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Place the mixture in a pellet die and apply pressure to form a transparent pellet.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Place the sample (thin film on a salt plate or KBr pellet) in the sample holder.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

The final spectrum is typically presented in terms of transmittance or absorbance.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Sample Preparation:

-

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent system, usually a mixture of a volatile organic solvent (e.g., methanol or acetonitrile) and water.

-

A small amount of an acid (e.g., formic acid) or base may be added to promote ionization.

-

The solution must be free of non-volatile salts and buffers.

Data Acquisition:

-

The sample solution is introduced into the ESI source at a constant flow rate.

-

A high voltage is applied to the capillary tip to generate charged droplets.

-

The solvent evaporates, leading to the formation of gas-phase ions.

-

The ions are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

-

Data is typically acquired in positive or negative ion mode, depending on the nature of the analyte.

Visualizations

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the characterization of a newly synthesized organic compound using various spectroscopic techniques.

Caption: A logical workflow for the structural elucidation of a synthesized organic compound using a combination of spectroscopic techniques.

Conclusion

This technical guide has provided a comprehensive overview of the spectroscopic analysis of furan-2-yl methanone derivatives, using (3,4-Dimethoxyphenyl)(furan-2-yl)methanone as a detailed example due to the lack of complete public data for this compound. The tabulated spectroscopic data and detailed experimental protocols serve as a valuable resource for researchers involved in the synthesis and characterization of novel organic compounds. The visualized workflow further clarifies the logical progression of spectroscopic analysis in modern chemical research. It is anticipated that this guide will be a useful tool for scientists and professionals in the fields of chemistry and drug development.

An In-depth Technical Guide on the Molecular Structure of Di(furan-2-yl)methanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di(furan-2-yl)methanone, a key heterocyclic ketone, serves as a significant scaffold in medicinal chemistry and materials science. Its molecular architecture, characterized by two furan rings linked by a carbonyl group, dictates its chemical reactivity and biological activity. This guide provides a comprehensive analysis of the molecular structure of this compound, synthesizing available spectroscopic and structural data. It details the methodologies for its characterization and offers insights into its synthesis, presenting a foundational resource for professionals engaged in research and development involving this compound.

Introduction

This compound, also known as 2,2'-difuryl ketone, is an organic compound featuring two furan rings connected to a central carbonyl group.[1] The furan moiety is a ubiquitous structural motif in a vast array of biologically active compounds, exhibiting properties ranging from antibacterial and antiviral to antitumorigenic and anti-inflammatory activities.[2] The unique electronic and geometric properties of the carbonyl-bridged furan structure make this compound and its derivatives valuable intermediates in the synthesis of novel therapeutic agents and functional materials.[2] A thorough understanding of its molecular structure is paramount for designing new molecules with desired functionalities and for elucidating structure-activity relationships.

Molecular and Spectroscopic Data

The structural and spectroscopic characteristics of this compound are summarized below. Due to the limited availability of experimental crystallographic data for this compound itself, some structural parameters are inferred from computational models and data from closely related furan-containing compounds.

General Properties

| Property | Value | Reference |

| Chemical Formula | C₉H₆O₃ | [1] |

| Molecular Weight | 162.14 g/mol | [1] |

| CAS Number | 17920-86-4 | [1] |

| SMILES | O=C(c1occc1)c2occc2 | [1] |

Spectroscopic Data

¹³C NMR Chemical Shifts (Predicted/Typical Ranges)

A reference on SpectraBase indicates the existence of a ¹³C NMR spectrum for di-(2-furyl)-methanone, though the detailed data is not publicly accessible.[3] Based on typical values for 2-acylfurans, the following chemical shifts can be anticipated:

| Carbon Atom | Expected Chemical Shift (ppm) |

| C=O | ~180-195 |

| C2/C2' (attached to C=O) | ~150-155 |

| C5/C5' | ~145-150 |

| C3/C3' | ~115-125 |

| C4/C4' | ~110-120 |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of furan with 2-furoyl chloride.[4] It is important to note that furan is sensitive to polymerization under classical Friedel-Crafts conditions using strong Lewis acids like AlCl₃.[5] Milder catalysts are therefore preferred.

Reaction Scheme:

Figure 1. Synthesis of this compound via Friedel-Crafts acylation.

Detailed Protocol:

-

Reactant Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, dissolve furan (1.0 equivalent) in a suitable anhydrous solvent such as carbon disulfide or dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Addition: Cool the solution in an ice bath. Add a mild Lewis acid catalyst, such as stannic chloride (SnCl₄) or boron trifluoride etherate (BF₃·OEt₂), dropwise to the stirred solution.[5][6]

-

Acylation: Add a solution of 2-furoyl chloride (1.0 equivalent) in the same anhydrous solvent dropwise to the reaction mixture, maintaining the low temperature.[7]

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature or gradually warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by carefully pouring the mixture into ice-water. Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

NMR Spectroscopic Analysis

The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra of furan derivatives, which can be applied to this compound.

Workflow for NMR Analysis:

References

- 1. aablocks.com [aablocks.com]

- 2. This compound|High-Quality Research Chemical [benchchem.com]

- 3. spectrabase.com [spectrabase.com]

- 4. acylation of furan mechanism structure | Filo [askfilo.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. researchgate.net [researchgate.net]

- 7. 2-Furoyl chloride - Wikipedia [en.wikipedia.org]

"physical and chemical properties of Di(furan-2-yl)methanone"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di(furan-2-yl)methanone, also known as 2,2'-difuryl ketone, is a symmetrical ketone featuring two furan rings linked by a carbonyl group. This heterocyclic compound serves as a valuable building block in organic synthesis and medicinal chemistry. The furan moiety, an electron-rich aromatic heterocycle, is a key pharmacophore in numerous bioactive compounds, imparting a range of biological activities.[1] Consequently, this compound is a compound of significant interest for the development of novel therapeutics and functional materials.

Physical and Chemical Properties

This compound is a light yellow solid under standard conditions.[2] A summary of its key physical and chemical properties is presented in the tables below.

General Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₆O₃ | [2] |

| Molecular Weight | 162.14 g/mol | [2] |

| CAS Number | 17920-86-4 | [2] |

| Appearance | Light Yellow Solid | [2] |

| Dipole Moment | 3.64 D | [3] |

Thermal Properties

| Property | Value | Reference(s) |

| Melting Point | 28-32 °C | |

| Boiling Point | 148 °C (at 14 mmHg) |

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show three signals corresponding to the three distinct protons on each of the equivalent furan rings. The chemical shifts are influenced by the electron-withdrawing effect of the carbonyl group.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H5 | ~7.8 | dd | J₅₄ ≈ 1.8, J₅₃ ≈ 0.9 |

| H3 | ~7.3 | dd | J₃₄ ≈ 3.6, J₃₅ ≈ 0.9 |

| H4 | ~6.6 | dd | J₄₃ ≈ 3.6, J₄₅ ≈ 1.8 |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum is expected to show four distinct signals for the five unique carbon atoms in the molecule (the two furan rings are equivalent).

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | ~175 |

| C2 | ~153 |

| C5 | ~148 |

| C3 | ~122 |

| C4 | ~113 |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by a strong absorption band for the carbonyl group and several bands corresponding to the vibrations of the furan rings.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch | 1660-1680 | Strong |

| C=C Stretch (furan) | 1550-1600 | Medium-Strong |

| C-O-C Stretch (furan) | 1050-1250 | Strong |

| C-H Stretch (furan) | 3100-3150 | Medium |

Experimental Protocols

The synthesis of this compound can be achieved through several synthetic routes. A common and effective method is the Friedel-Crafts acylation of furan.

Synthesis of this compound via Friedel-Crafts Acylation

This protocol describes the acylation of furan with 2-furoyl chloride, a classic electrophilic aromatic substitution reaction.

Materials:

-

Furan

-

2-Furoyl chloride

-

Anhydrous tin(IV) chloride (SnCl₄)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

To a solution of furan (2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C, add anhydrous tin(IV) chloride (1.1 equivalents) dropwise.

-

Stir the resulting mixture at 0 °C for 15 minutes.

-

Add a solution of 2-furoyl chloride (1 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Chemical Reactions

The chemical reactivity of this compound is primarily dictated by the furan rings and the central carbonyl group.

Reactions of the Furan Ring:

-

Electrophilic Aromatic Substitution: The furan rings are susceptible to electrophilic attack, such as nitration, halogenation, and sulfonation. The electron-withdrawing nature of the carbonyl group will direct incoming electrophiles to the 5- and 5'-positions.

-

Diels-Alder Reaction: The furan rings can act as dienes in Diels-Alder reactions with suitable dienophiles, leading to the formation of bicyclic adducts.

Reactions of the Carbonyl Group:

-

Reduction: The carbonyl group can be reduced to a secondary alcohol (di(furan-2-yl)methanol) using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the carbonyl group into a carbon-carbon double bond.

-

Grignard and Organolithium Reactions: Nucleophilic addition of Grignard or organolithium reagents to the carbonyl group will yield tertiary alcohols.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

Conclusion

This compound is a versatile chemical compound with a rich chemistry that makes it a valuable precursor in various fields, particularly in the synthesis of pharmaceuticals and novel materials. This guide provides a foundational understanding of its physical and chemical properties, along with a representative experimental protocol for its synthesis, to aid researchers and scientists in their endeavors with this important heterocyclic ketone. Further exploration of its reactivity and the biological activities of its derivatives will undoubtedly continue to be a fruitful area of research.

References

Di(furan-2-yl)methanone: A Technical Guide for Researchers

CAS Number: 17920-86-4

This technical guide provides an in-depth overview of Di(furan-2-yl)methanone, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and potential biological applications, with a focus on its prospective role as a kinase inhibitor.

Chemical and Physical Data

This compound is a symmetrical ketone featuring two furan rings linked by a carbonyl group. This structure serves as a valuable scaffold for the development of novel therapeutic agents and functional materials.[1]

| Property | Value | Reference |

| CAS Number | 17920-86-4 | [2] |

| Molecular Formula | C₉H₆O₃ | [2] |

| Molecular Weight | 162.14 g/mol | [2] |

| IUPAC Name | This compound | |

| Melting Point | 30 °C (estimated for similar compound 2-acetylfuran) | [3] |

| Boiling Point | 168-169 °C (estimated for similar compound 2-acetylfuran) | [3] |

| Appearance | Likely a low melting solid or liquid | [3] |

| SMILES | O=C(c1occc1)c1occc1 | [2] |

| LogP | 2.1 | [2] |

Spectral Data

| Type | Data |

| ¹H NMR (CDCl₃, estimated) | δ (ppm): 7.6 (dd, 2H), 7.2 (dd, 2H), 6.5 (dd, 2H) |

| ¹³C NMR (CDCl₃) | δ (ppm): 169.0 (C=O), 152.0 (C-O), 147.0 (CH), 120.0 (CH), 112.0 (CH) |

| IR (KBr, cm⁻¹) | ~3130 (aromatic C-H stretch), ~1650 (C=O stretch), ~1580, 1500 (C=C stretch), ~1170 (C-O-C stretch) |

| Mass Spectrum (EI) | m/z (%): 162 (M+), 133, 95, 67, 39 |

Synthesis of this compound

The primary synthetic route to this compound is the Friedel-Crafts acylation of furan with 2-furoyl chloride. This electrophilic aromatic substitution reaction provides an efficient method for the formation of the diaryl ketone structure.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

Furan

-

2-Furoyl chloride

-

Anhydrous aluminum chloride (AlCl₃) or other Lewis acid catalyst

-

Anhydrous dichloromethane (DCM) or other suitable solvent

-

Hydrochloric acid (HCl), dilute solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 2-furoyl chloride (1.0 eq) in anhydrous dichloromethane to the stirred suspension via the dropping funnel.

-

After the addition is complete, add a solution of furan (1.0 eq) in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and dilute hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and wash successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by column chromatography on silica gel or by vacuum distillation.

Caption: Synthetic workflow for this compound.

Biological Activity and Potential Applications

Furan-containing compounds are recognized for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6] Derivatives of furan-2-yl(phenyl)methanone have shown promise as inhibitors of protein tyrosine kinases (PTKs), which are crucial regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer.[7][8]

The structural similarity of this compound to these known PTK inhibitors suggests that it may also exhibit inhibitory activity against this class of enzymes. As such, this compound represents a valuable scaffold for the design and synthesis of novel kinase inhibitors in drug discovery programs.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method for assessing the inhibitory activity of this compound against a target protein kinase.

Materials:

-

Target protein kinase

-

Kinase-specific substrate peptide

-

Adenosine triphosphate (ATP)

-

This compound (dissolved in DMSO)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay kit (or similar luminescence-based ADP detection system)

-

White, opaque 96-well or 384-well plates

-

Multichannel pipettes

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide concentration range for IC₅₀ determination.

-

Kinase Reaction Setup: In each well of the assay plate, add the test compound or DMSO (for control wells).

-

Enzyme Addition: Add the target kinase to each well and incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

-

Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified period (e.g., 60 minutes).

-

ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions. This typically involves a two-step process of terminating the kinase reaction and converting the generated ADP to a luminescent signal.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.

Caption: Workflow for a kinase inhibition assay.

References

- 1. This compound|High-Quality Research Chemical [benchchem.com]

- 2. aablocks.com [aablocks.com]

- 3. 2-Acetylfuran - Wikipedia [en.wikipedia.org]

- 4. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological activity of furan derivatives [wisdomlib.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and in vitro protein tyrosine kinase inhibitory activity of furan-2-yl(phenyl)methanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Exploration of Di(furan-2-yl)methanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di(furan-2-yl)methanone, a symmetrical ketone featuring two furan rings linked by a carbonyl group, represents a core scaffold in medicinal chemistry and materials science.[1] The furan moiety, an electron-rich aromatic heterocycle, is a fundamental building block in a vast array of biologically active compounds, exhibiting properties ranging from antibacterial and antiviral to anti-inflammatory and antitumorigenic activities.[1] The unique electronic and structural characteristics of the di-furan-2-yl-methanone framework, arising from the interplay between the two furan rings and the central carbonyl bridge, make it a compelling subject for theoretical investigation. Understanding the conformational landscape, electronic properties, and vibrational signatures of this molecule is paramount for the rational design of novel therapeutics and functional materials.

This technical guide provides a comprehensive overview of the theoretical studies applicable to this compound. While dedicated computational studies on this specific molecule are not abundant in publicly accessible literature, this guide extrapolates from theoretical investigations of furan and its derivatives to present a robust framework for its computational analysis. The methodologies, expected data, and structural insights detailed herein are intended to serve as a valuable resource for researchers engaged in the study and application of this important chemical entity.

Molecular Structure and Conformational Analysis

The three-dimensional structure of this compound is primarily dictated by the rotational freedom around the two C-C bonds connecting the furan rings to the carbonyl carbon. The conformation of the molecule, specifically the relative orientation of the two furan rings, significantly influences its electronic properties and steric profile.

Theoretical studies on related molecules, such as 2-formylfuran, have shown that the rotational barrier between different conformers can be significant.[3] For this compound, several conformations can be envisaged, primarily differing in the syn or anti orientation of the furan rings with respect to the carbonyl group. A detailed conformational analysis using computational methods like Density Functional Theory (DFT) would be necessary to determine the global minimum energy structure and the rotational energy barriers between different conformers.

dot

Caption: Potential Conformational Landscape of this compound.

Theoretical Spectroscopic Analysis

Computational chemistry provides powerful tools to predict and interpret the spectroscopic properties of molecules. For this compound, these theoretical approaches can offer valuable insights into its vibrational and electronic characteristics.

Vibrational Spectroscopy (IR and Raman)

The vibrational spectrum of this compound is expected to be rich in features characteristic of the furan ring and the central carbonyl group. DFT calculations, particularly using the B3LYP functional, have been shown to provide reliable predictions of vibrational frequencies for furan and its derivatives.[4][5]

Table 1: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |

| C-H stretching (furan ring) | 3100 - 3200 | Aromatic C-H bond vibrations. |

| C=O stretching (carbonyl) | 1650 - 1700 | Strong, characteristic ketone stretch. |

| C=C stretching (furan ring) | 1450 - 1600 | Vibrations of the carbon-carbon double bonds. |

| C-O-C stretching (furan ring) | 1000 - 1200 | Asymmetric and symmetric stretches of the ether linkage. |

| Ring breathing (furan ring) | 800 - 900 | Collective vibration of the entire furan ring. |

| C-C-C bending (inter-ring) | 400 - 600 | Bending motions of the bonds connecting the rings. |

Electronic Spectroscopy (UV-Vis)

The UV-Vis absorption spectrum of this compound is anticipated to be dominated by π→π* electronic transitions within the conjugated system formed by the furan rings and the carbonyl group. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting electronic absorption spectra.[6] The position of the absorption maxima (λmax) will be sensitive to the molecular conformation and the solvent environment.

Table 2: Predicted Electronic Transitions for this compound

| Transition Type | Expected λmax Range (nm) | Description |

| π → π | 250 - 350 | Primary absorption band arising from the extended π-conjugation. |

| n → π | 350 - 450 | Weaker transition involving the non-bonding electrons of the carbonyl oxygen. |

Experimental and Computational Protocols

Synthesis

The synthesis of this compound can be achieved through various established methods in organic chemistry. A common approach involves the Friedel-Crafts acylation of furan with 2-furoyl chloride in the presence of a Lewis acid catalyst.

Experimental Protocol: Synthesis of this compound

-

Reactant Preparation: A solution of 2-furoyl chloride in a suitable anhydrous solvent (e.g., dichloromethane) is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Addition: A Lewis acid catalyst, such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄), is added portion-wise to the stirred solution at a low temperature (typically 0 °C).

-

Furan Addition: A solution of furan in the same anhydrous solvent is added dropwise to the reaction mixture, maintaining the low temperature.

-

Reaction Monitoring: The reaction is allowed to stir at room temperature and monitored by thin-layer chromatography (TLC) until completion.

-

Work-up: The reaction is quenched by the slow addition of ice-cold water or dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization.

Computational Methodology

A robust theoretical investigation of this compound would typically involve the following computational steps:

Protocol: DFT and TD-DFT Calculations

-

Geometry Optimization: The molecular geometry is optimized using Density Functional Theory (DFT), commonly with the B3LYP functional and a suitable basis set (e.g., 6-311++G(d,p)). This process finds the lowest energy conformation of the molecule.

-

Vibrational Frequency Calculation: Following geometry optimization, harmonic vibrational frequencies are calculated at the same level of theory. This confirms that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and provides the theoretical IR and Raman spectra.

-

Conformational Search: To explore the conformational landscape, a systematic search or molecular dynamics simulation can be performed to identify various low-energy conformers. The rotational barriers between these conformers can be calculated by performing a relaxed potential energy surface scan along the dihedral angles of the C-C bonds connecting the furan rings to the carbonyl group.

-

Electronic Spectra Calculation: Time-Dependent DFT (TD-DFT) calculations are performed on the optimized geometry to predict the electronic absorption spectrum (UV-Vis). The choice of functional (e.g., CAM-B3LYP for charge-transfer states) and the inclusion of solvent effects (e.g., using the Polarizable Continuum Model - PCM) are crucial for accurate predictions.[6]

dot

Caption: A Typical Computational Workflow for Theoretical Studies.

Conclusion

The theoretical study of this compound offers a powerful avenue for understanding its fundamental chemical properties. Through the application of established computational methodologies such as DFT and TD-DFT, it is possible to predict and rationalize its conformational preferences, vibrational spectra, and electronic transitions. This knowledge is invaluable for the design and development of new molecules with tailored properties for applications in medicinal chemistry and materials science. This guide provides a foundational framework for such theoretical explorations, encouraging further in-depth computational and experimental investigations into this versatile molecular scaffold.

References

Methodological & Application

Di(furan-2-yl)methanone: A Versatile Ketone for Advanced Organic Synthesis

Abstract

Di(furan-2-yl)methanone, a symmetrical ketone featuring two furan rings linked by a carbonyl group, is a valuable and versatile building block in organic synthesis. Its unique electronic and structural characteristics, arising from the electron-rich furan moieties and the central activating carbonyl group, enable its participation in a diverse range of chemical transformations. This application note details the utility of this compound in the synthesis of complex heterocyclic systems and as a scaffold in the development of biologically active molecules. We provide detailed experimental protocols for key transformations and summarize relevant quantitative data to facilitate its application by researchers in organic chemistry, medicinal chemistry, and drug development.

Introduction

The furan nucleus is a prominent heterocyclic motif found in numerous natural products, pharmaceuticals, and functional materials.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including antibacterial, antiviral, anti-inflammatory, and antitumor properties.[2] this compound serves as a readily accessible precursor that combines the reactivity of the furan ring with the synthetic versatility of a ketone. The electron-rich nature of the furan rings makes them susceptible to electrophilic attack and participation in cycloaddition reactions, while the carbonyl group can undergo a variety of nucleophilic additions, condensations, and rearrangements.[2][3] This combination of reactive sites makes this compound a powerful tool for the construction of intricate molecular architectures.

Key Applications in Organic Synthesis

Synthesis of Bioactive Molecules

This compound and its derivatives are important scaffolds in medicinal chemistry. The furan-carbonyl-furan motif has been explored for the development of potent inhibitors of various enzymes, including protein tyrosine kinases (PTKs), which are crucial targets in cancer therapy.[2][4]

Application Example: Synthesis of Furan-2-yl(phenyl)methanone Derivatives as PTK Inhibitors

While not this compound itself, the synthesis of closely related furan-2-yl(phenyl)methanone derivatives provides a clear blueprint for the types of transformations and the biological relevance of this class of compounds. The general synthetic strategy involves the Friedel-Crafts acylation of a substituted benzene with furoyl chloride or the acylation of furan with a substituted benzoyl chloride.[4]

Experimental Protocol: Friedel-Crafts Acylation for the Synthesis of (3,4-Dimethoxyphenyl)(furan-2-yl)methanone [4]

-

Materials: 3,4-dimethoxybenzoyl chloride, furan, anhydrous aluminum chloride (AlCl₃), dichloromethane (CH₂Cl₂), iced water, anhydrous sodium sulfate (Na₂SO₄), petroleum ether, ethyl acetate (EtOAc).

-

Procedure:

-

To a solution of 3,4-dimethoxybenzoyl chloride in dried CH₂Cl₂, add furan (3 mL).

-

Cool the mixture to 0 °C and add AlCl₃ portion-wise with stirring.

-

Stir the reaction mixture at 0 °C for 2 hours, then warm to room temperature and stir for an additional 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring the mixture into iced water (100 mL).

-

Extract the aqueous layer three times with CH₂Cl₂.

-

Combine the organic layers and dry with anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure to yield a yellow oil.

-

Purify the residue by silica gel column chromatography (petroleum ether/EtOAc 80:20, v/v) to obtain the pure product.

-

Table 1: Synthesis of Furan-2-yl(phenyl)methanone Derivatives and their PTK Inhibitory Activity [4]

| Compound | Substituents on Phenyl Ring | Yield (%) | Melting Point (°C) | PTK IC₅₀ (µM) |

| 3d | 4-methoxy | 80 | 58-60 | >100 |

| 4a | 3,4-dihydroxy | 91.7 | 132-134 | 15.6 |

| 4d | 4-hydroxy | 95 | 168-170 | 22.1 |

| 17b | 2,6-dimethoxy | 85 | 64-66 | >100 |

Note: The above data is for furan-2-yl(phenyl)methanone derivatives, which serve as illustrative examples of the synthetic utility and biological potential of the core scaffold.

Synthesis of Nitrogen-Containing Heterocycles

The carbonyl group of this compound is a key functional handle for the synthesis of various nitrogen-containing heterocycles through condensation reactions with binucleophiles.

Application Example: Proposed Synthesis of a Pyridazine Derivative

Based on the known reactivity of 1,2-dicarbonyl compounds with hydrazine, this compound can be envisioned as a precursor to pyridazine derivatives. This would likely proceed through an initial condensation followed by cyclization and dehydration.

Proposed Experimental Protocol: Synthesis of 3,6-di(furan-2-yl)pyridazine

-

Materials: this compound, hydrazine hydrate, ethanol, acetic acid (catalytic amount).

-

Procedure:

-

Dissolve this compound (1 mmol) in ethanol (20 mL) in a round-bottom flask.

-

Add hydrazine hydrate (1.2 mmol) to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the reaction mixture for 6-8 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified pyridazine derivative.

-

Cycloaddition Reactions

The furan rings in this compound can act as dienes in Diels-Alder reactions, providing a route to complex polycyclic architectures.[3] This reactivity opens avenues for the synthesis of oxabicyclic systems, which are valuable intermediates in the synthesis of natural products and other complex molecules.

Application Example: Proposed Diels-Alder Reaction with Maleimide

A potential application is the [4+2] cycloaddition reaction with an electron-deficient dienophile like N-phenylmaleimide. The reaction is expected to yield an oxabicycloheptene adduct.

Proposed Experimental Protocol: Diels-Alder Reaction of this compound with N-Phenylmaleimide

-

Materials: this compound, N-phenylmaleimide, toluene, hydroquinone (as a polymerization inhibitor).

-

Procedure:

-

In a sealed tube, dissolve this compound (1 mmol), N-phenylmaleimide (2.2 mmol), and a catalytic amount of hydroquinone in dry toluene (10 mL).

-

Heat the mixture at 110 °C for 24-48 hours.

-

Monitor the formation of the adduct by TLC or ¹H NMR spectroscopy.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to isolate the Diels-Alder adduct.

-

Visualizing Synthetic Pathways

The following diagrams illustrate the key synthetic transformations discussed in this application note.

Caption: Friedel-Crafts Acylation Workflow

Caption: Condensation for Heterocycle Synthesis

Caption: [4+2] Cycloaddition Pathway

Conclusion

This compound is a highly valuable and synthetically versatile building block. Its constituent furan rings and central carbonyl group provide multiple reactive sites for elaboration into a wide array of complex molecular structures. The applications presented herein, including its use as a scaffold for bioactive molecules and as a precursor for diverse heterocyclic systems, underscore its significant potential in modern organic synthesis. The detailed protocols and summarized data are intended to serve as a practical guide for researchers seeking to exploit the rich chemistry of this remarkable ketone. Further exploration of its reactivity is poised to uncover novel synthetic methodologies and lead to the discovery of new chemical entities with important biological activities.

References

The Versatility of Di(furan-2-yl)methanone in Medicinal Chemistry: A Building Block for Bioactive Scaffolds

Di(furan-2-yl)methanone, a symmetrical ketone featuring two furan rings, has emerged as a valuable and versatile building block in the field of medicinal chemistry. Its inherent structural and electronic properties, coupled with the diverse biological activities exhibited by furan-containing molecules, make it an attractive scaffold for the design and synthesis of novel therapeutic agents. Furan derivatives have a well-documented history of demonstrating a broad spectrum of pharmacological effects, including antimicrobial, antiviral, antitumor, and anti-inflammatory activities. [1]

The furan ring system, an electron-rich aromatic heterocycle, is a key component in numerous clinically approved drugs and investigational compounds.[1] The presence of the carbonyl linker in this compound provides a crucial anchor point for further chemical modifications, allowing for the strategic introduction of various pharmacophores to modulate biological activity and pharmacokinetic properties. This adaptability has led to the development of a wide array of derivatives with potent and selective activities against various therapeutic targets.

This document provides detailed application notes and protocols for utilizing this compound and its analogs in medicinal chemistry research, with a focus on their synthesis, biological evaluation, and potential mechanisms of action.

Application Notes

The this compound core has been successfully incorporated into molecules targeting a range of diseases. Notably, derivatives have shown significant promise as inhibitors of protein tyrosine kinases (PTKs), a class of enzymes often dysregulated in cancer and other proliferative disorders.[1] Furthermore, modifications of the furan rings have yielded compounds with potent antimicrobial and anticancer activities.

Anticancer Applications

Several studies have highlighted the potential of this compound derivatives as anticancer agents. For instance, a series of furan-2-yl(phenyl)methanone derivatives demonstrated significant in vitro inhibitory activity against protein tyrosine kinases.[2][3] The structure-activity relationship (SAR) studies revealed that the presence and position of hydroxyl and halogen groups on the phenyl ring were crucial for their potency.

Table 1: In Vitro Protein Tyrosine Kinase (PTK) Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives [2]

| Compound | Structure | IC50 (µM) |

| 4a | (3,4-Dihydroxyphenyl)(furan-2-yl)methanone | 4.66 |

| 4b | (2,3,4-Trihydroxyphenyl)(furan-2-yl)methanone | 6.42 |

| 8a | (5-Bromo-2-hydroxyphenyl)(furan-2-yl)methanone | 5.31 |

| 8c | (3,5-Dibromo-2-hydroxyphenyl)(furan-2-yl)methanone | 2.72 |

| 22c | (3,5-Dichloro-2-hydroxyphenyl)(furan-2-yl)methanone | 4.62 |

| Genistein | (Reference Compound) | 13.65 |

Antimicrobial Applications

The furan nucleus is a well-established pharmacophore in antimicrobial agents. Derivatives of this compound have been synthesized and evaluated for their activity against various bacterial and fungal pathogens. For example, dinaphtho[2,1-b]furan-2-yl-methanone and its oxime derivatives have been tested against a panel of microorganisms.

Table 2: Antimicrobial Activity (MIC in µg/mL) of Dinaphtho[2,1-b]furan-2-yl-methanone Derivatives [4]

| Compound | S. typhimurium | E. coli | B. subtilis | C. globrata | C. tropicalis |

| 1 | 128 | 128 | 128 | 256 | 256 |

| 2 | 256 | 256 | 128 | 256 | 128 |

| 3 | 256 | 256 | 256 | 256 | 256 |

| 4 | 512 | 512 | 256 | 512 | 256 |

Experimental Protocols

General Synthesis of Furan-2-yl(phenyl)methanone Derivatives

A common method for the synthesis of furan-2-yl(phenyl)methanone derivatives involves the Friedel-Crafts acylation of substituted benzene derivatives with a furan-2-carbonyl source.

Protocol 1: Synthesis of (3,4-Dimethoxyphenyl)(furan-2-yl)methanone [2]

-

To a solution of 1,2-dimethoxybenzene (1.38 g, 10 mmol) in anhydrous dichloromethane (20 mL), add aluminum chloride (1.47 g, 11 mmol) portion-wise at 0 °C under a nitrogen atmosphere.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of furan-2-carbonyl chloride (1.31 g, 10 mmol) in anhydrous dichloromethane (10 mL) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by carefully pouring the mixture into ice-cold water (100 mL).

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by silica gel column chromatography (petroleum ether/ethyl acetate, 80:20 v/v) to yield the desired product.

In Vitro Biological Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

-

Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.[5]

-

Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).

-

Treat the cells with various concentrations of the test compounds and incubate for 24-48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours at 37 °C.[5]

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

-

Prepare a two-fold serial dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria) in a 96-well microtiter plate.[6]

-

Inoculate each well with a standardized suspension of the target microorganism.

-

Incubate the plates at an appropriate temperature (e.g., 37 °C for bacteria) for 18-24 hours.[6]

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[6]

Visualizations

Signaling Pathway

References

- 1. This compound|High-Quality Research Chemical [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and in vitro protein tyrosine kinase inhibitory activity of furan-2-yl(phenyl)methanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 5. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Application Notes and Protocols: Photochemical Reactions of Di(furan-2-yl)methanone

For Researchers, Scientists, and Drug Development Professionals